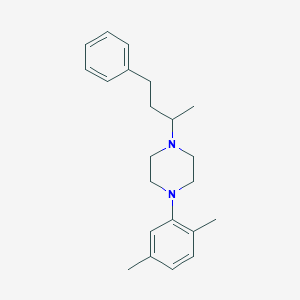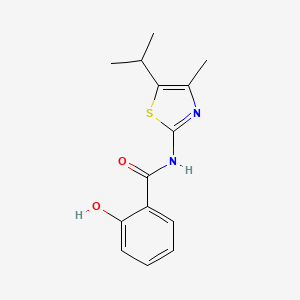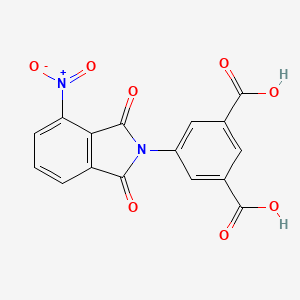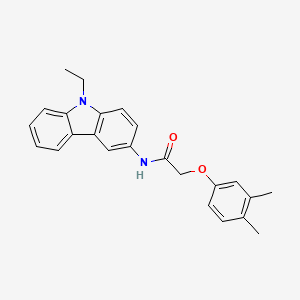
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes, including learning, memory, and inflammation.
Mécanisme D'action
DMPP acts as an agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. DMPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DMPP has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which makes it an ideal tool for studying the function of this receptor. DMPP has also been shown to have a high affinity for the receptor, which allows for the precise modulation of its activity. However, DMPP has a relatively short half-life, which can limit its use in certain experimental paradigms.
Orientations Futures
There are numerous directions for future research on DMPP. One potential avenue is the investigation of its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of DMPP on neurotransmitter release, synaptic plasticity, and cell survival. Finally, the development of more potent and selective agonists of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, based on the structure of DMPP, could lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has been synthesized using a straightforward synthetic route and has been extensively studied for its potential therapeutic applications. Future research on DMPP could lead to the discovery of novel therapeutic agents for the treatment of cognitive disorders.
Méthodes De Synthèse
DMPP can be synthesized using a straightforward synthetic route that involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-methyl-3-phenylpropan-1-amine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, under an inert atmosphere. The resulting product is purified through column chromatography, yielding pure DMPP.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-18-9-10-19(2)22(17-18)24-15-13-23(14-16-24)20(3)11-12-21-7-5-4-6-8-21/h4-10,17,20H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILLDVXAWYBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)